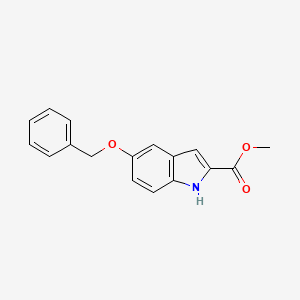

Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate

Description

BenchChem offers high-quality Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-phenylmethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-17(19)16-10-13-9-14(7-8-15(13)18-16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVQXIOLOMFGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate, a key intermediate in the development of various therapeutic agents. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] This document details a robust synthetic pathway, explains the rationale behind the chosen experimental conditions, and presents a thorough characterization of the target compound using modern analytical techniques. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a fundamental heterocyclic motif found in numerous natural products, pharmaceuticals, and agrochemicals.[2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in medicinal chemistry. Specifically, indole-2-carboxylates have been extensively investigated as potent antagonists at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, highlighting their potential in treating neurological disorders.[3][4] The strategic placement of substituents on the indole core allows for the fine-tuning of pharmacological activity. The 5-benzyloxy group, in particular, serves as a protected hydroxyl functionality, which can be a critical pharmacophore or a handle for further chemical modification.[5]

Rationale for Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate

Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate is a versatile intermediate for several reasons:

-

Protected Hydroxyl Group: The benzyl ether at the 5-position provides a stable protecting group for the hydroxyl functionality. This is crucial for preventing unwanted side reactions during subsequent synthetic transformations. The benzyl group can be selectively removed under mild conditions, typically through catalytic hydrogenation, to reveal the free hydroxyl group.

-

Reactive Ester Functionality: The methyl ester at the 2-position offers a site for various chemical manipulations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug candidates.[6]

-

Core Indole Structure: The inherent biological relevance of the indole scaffold makes this compound an attractive starting point for the synthesis of novel bioactive molecules.[1]

Synthetic Strategy: A Step-by-Step Approach

The synthesis of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate is most effectively achieved through a multi-step sequence that begins with the protection of a commercially available hydroxyindole derivative, followed by the construction of the indole ring system via the classic Fischer indole synthesis.

Overall Synthetic Workflow

The logical flow of the synthesis is designed to build the molecule in a controlled and efficient manner, minimizing the formation of byproducts and maximizing the yield of the desired product.

Caption: Synthetic workflow for Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-(Benzyloxy)-1H-indole (Protection of the Hydroxyl Group)

The initial step involves the protection of the hydroxyl group of 5-hydroxyindole as a benzyl ether. This is a standard procedure that utilizes a Williamson ether synthesis.

Rationale for Experimental Choices:

-

Base (Potassium Carbonate): A mild inorganic base is used to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide. This enhances the nucleophilicity of the oxygen atom, facilitating the subsequent reaction with the electrophilic benzyl bromide.

-

Solvent (Acetone): Acetone is an excellent solvent for this reaction as it readily dissolves the starting materials and is relatively inert under the reaction conditions. Its boiling point allows for the reaction to be conducted at a moderate temperature, promoting a reasonable reaction rate without causing decomposition.

-

Reagent (Benzyl Bromide): Benzyl bromide is a highly reactive alkylating agent, ensuring an efficient reaction to form the benzyl ether.

Step-by-Step Procedure:

-

To a solution of 5-hydroxyindole (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-(Benzyloxy)-1H-indole as a solid.

Protocol 2: Synthesis of 5-(Benzyloxy)-1H-indole-2-carboxylic acid (Fischer Indole Synthesis)

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring.[2][7][8][9] In this step, 5-(benzyloxy)indole is reacted with glyoxylic acid to form the corresponding indole-2-carboxylic acid.

Rationale for Experimental Choices:

-

Reagent (Glyoxylic Acid): Glyoxylic acid provides the two-carbon unit required to form the pyrrole ring of the indole system, including the carboxylic acid functionality at the 2-position.

-

Base (Sodium Hydroxide): The reaction is typically carried out under basic conditions to facilitate the condensation and subsequent cyclization steps.

Step-by-Step Procedure:

-

To a solution of 5-(benzyloxy)-1H-indole (1.0 eq) in a mixture of water and a suitable organic co-solvent (e.g., dioxane), add a solution of glyoxylic acid (1.5 eq) and sodium hydroxide (3.0 eq) in water.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and acidify with a dilute mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-(Benzyloxy)-1H-indole-2-carboxylic acid.

Protocol 3: Synthesis of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate (Esterification)

The final step is the esterification of the carboxylic acid to the corresponding methyl ester. Fischer-Speier esterification is a reliable method for this transformation.

Rationale for Experimental Choices:

-

Reagent (Methanol): Methanol serves as both the solvent and the reactant in this esterification. Using a large excess of methanol drives the equilibrium towards the formation of the ester.

-

Catalyst (Sulfuric Acid): A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step-by-Step Procedure:

-

Suspend 5-(Benzyloxy)-1H-indole-2-carboxylic acid (1.0 eq) in methanol.

-

Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate as a pure solid.

Characterization of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate

Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are employed for this purpose.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₇H₁₅NO₃[10] |

| Molecular Weight | 281.31 g/mol [10] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 188-190 °C |

| CAS Number | 55581-41-4[10] |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | br s | 1H | N-H (Indole) |

| ~7.5-7.3 | m | 5H | Ar-H (Benzyl) |

| ~7.2-7.0 | m | 3H | Ar-H (Indole) |

| ~6.9 | d | 1H | Ar-H (Indole) |

| ~5.1 | s | 2H | -O-CH₂-Ph |

| ~3.9 | s | 3H | -COOCH₃ |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C=O (Ester) |

| ~155.0 | C5 (Indole) |

| ~137.0 | Quaternary C (Benzyl) |

| ~132.0 | C7a (Indole) |

| ~129.0-127.0 | CH (Benzyl) |

| ~128.0 | C2 (Indole) |

| ~125.0 | C3a (Indole) |

| ~115.0 | C6 (Indole) |

| ~112.0 | C4 (Indole) |

| ~105.0 | C7 (Indole) |

| ~103.0 | C3 (Indole) |

| ~70.0 | -O-CH₂-Ph |

| ~52.0 | -COOCH₃ |

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. Carboxylates typically show strong and characteristic absorption bands.[11][12]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~3050 | Medium | C-H Stretch (Aromatic) |

| ~2950 | Medium | C-H Stretch (Aliphatic) |

| ~1700 | Strong | C=O Stretch (Ester) |

| ~1600, ~1480 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1100 | Strong | C-O Stretch (Ether) |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

-

Expected [M+H]⁺: 282.11

Applications in Drug Development

Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate is a valuable building block for the synthesis of a wide array of biologically active compounds. Its utility stems from the strategic placement of functional groups that can be readily modified.

Synthesis of Novel Therapeutic Agents

The indole-2-carboxylate scaffold has been identified as a key structural motif in the design of various therapeutic agents.[1] For instance, derivatives of this compound have been explored as:

-

Antagonists of the NMDA receptor: As mentioned earlier, these compounds show promise in the treatment of neurological conditions.[3][4]

-

Anticancer agents: The indole nucleus is present in many natural and synthetic anticancer compounds.[6]

-

Antiviral agents: Certain indole derivatives have demonstrated activity against viruses such as HIV.[1]

Structure-Activity Relationship (SAR) Studies

The ability to easily modify both the 2- and 5-positions of the indole ring makes Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate an ideal starting material for SAR studies. Researchers can synthesize a library of analogs by:

-

Hydrolyzing the ester and coupling the resulting carboxylic acid with various amines.

-

Debenzylating the ether to reveal the free hydroxyl group, which can then be further functionalized.

These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

Caption: Role in Structure-Activity Relationship (SAR) studies.

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis and characterization of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate. The described synthetic route is robust and scalable, and the comprehensive characterization data serves as a reliable reference for researchers in the field. The versatility of this compound as a key intermediate underscores its importance in the ongoing quest for novel and effective therapeutic agents. The insights into the rationale behind the experimental choices and the potential applications in drug development aim to empower scientists to utilize this valuable building block in their research endeavors.

References

- Substituted Indole-2-carboxylates as in Vivo Potent Antagonists Acting as the Strychnine-Insensitive Glycine Binding Site. Journal of Medicinal Chemistry.

- Application Notes & Protocols: Fischer Indole Synthesis of 7-(Benzyloxy)-5-methyl-9H - Benchchem.

- Indole-2-carboxylate|Research Chemical|RUO - Benchchem.

- Novel indole-2-carboxylates as ligands for the strychnine-insensitive N-methyl-D-aspartate-linked glycine receptor. Journal of Medicinal Chemistry.

- REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES.

- Supplementary Information - The Royal Society of Chemistry.

- Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews.

- Fischer indole synthesis - Wikipedia.

- Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC).

- Fischer Indole Synthesis - Organic Chemistry Portal.

- Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC - NIH.

- Methyl 1H-indole-3-carboxylate.

- Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids 10 and 15... - ResearchGate.

- Fischer indole synthesis – Knowledge and References - Taylor & Francis.

- 5-Benzyloxyindole-2-carboxylic acid - NIST WebBook.

- Methyl indole-5-carboxylate(1011-65-0) 1H NMR spectrum - ChemicalBook.

- 5-METHYLINDOLE-2-CARBOXYLIC ACID(10241-97-1) 13C NMR spectrum.

- Synthesis of methyl indole-5-carboxylate - PrepChem.com.

- Methyl 5-(benzyloxy)-1H-indole-2-carboxylate | Matrix Scientific.

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI.

- The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC - NIH.

- Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives - Journal of Basic and Applied Research in Biomedicine.

- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure.

- Protection Reagents - Alfa Chemistry.

- [Application of methyl in drug design] - PubMed.

- Protection/Deprotection Reagents - Sigma-Aldrich.

- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.

- Ethyl 5-(benzyloxy)-1-(2-propenyl)-1H-indole-2-carboxylate - Optional[13C NMR].

- Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum - ChemicalBook.

- 1671064-19-9|Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate - BLDpharm.

- Ethyl 5-benzyloxyindole-2-carboxylate - NIST WebBook.

-

5-Benzyloxyindole-2-carboxylic acid ethyl ester - Optional[13C NMR] - Spectrum. Available at: [Link]

- Protecting group strategies for 1-Allyl-1h-indol-5-amine synthesis - Benchchem.

- Methyl indole-5-carboxylate 99 1011-65-0 - Sigma-Aldrich.

- 5-(Benzyloxy)indole 95 1215-59-4 - Sigma-Aldrich.

- 5-(Benzyloxy)-1H-indole-2-carboxylic acid - Amerigo Scientific.

- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry.

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH.

- Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing).

- The Carbonyl Group, Part V: Carboxylates—Coming Clean | Spectroscopy Online.

- Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Fischer Indole Synthesis [organic-chemistry.org]

- 10. 55581-41-4 Cas No. | Methyl 5-(benzyloxy)-1H-indole-2-carboxylate | Matrix Scientific [matrixscientific.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate: A Technical Guide for Advanced Synthesis

Abstract

Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate is a pivotal intermediate in synthetic organic and medicinal chemistry. As a functionalized indole, it serves as a versatile scaffold for the construction of a wide array of biologically active molecules. The strategic placement of the benzyloxy group at the C5 position offers a stable protecting group for the hydroxyl functionality, while the methyl ester at C2 provides a reactive handle for further molecular elaboration. This guide provides an in-depth analysis of the compound's chemical and physical properties, detailed synthetic protocols with mechanistic insights, and a review of its applications in contemporary drug discovery, offering a comprehensive resource for researchers and drug development professionals.

Introduction

Indole and its derivatives are among the most important heterocyclic structures in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate belongs to this privileged class of compounds. Its structure is characterized by an indole nucleus, a methyl ester group at the 2-position, which activates the indole for various transformations, and a benzyloxy group at the 5-position. The benzyloxy moiety is a widely used protecting group for phenols due to its robustness under many reaction conditions and its facile removal via catalytic hydrogenation. This combination of features makes the title compound a highly valuable building block for synthesizing more complex molecular architectures, particularly those targeting a range of biological pathways.

Physicochemical and Spectroscopic Properties

The precise characterization of a synthetic intermediate is critical for its effective use in multi-step syntheses. The properties of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate are summarized below.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₅NO₃ | Inferred |

| Molecular Weight | 281.31 g/mol | Inferred |

| CAS Number | 27739-16-6 | Vendor Data |

| Appearance | Off-white to light yellow powder | Typical |

| Melting Point | Data not consistently available; expected to be similar to the ethyl ester (163 °C) | [1] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and hot Methanol. Insoluble in water. | General Knowledge |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, the spectrum is expected to show:

-

A singlet for the N-H proton of the indole ring, typically downfield (>11.0 ppm).

-

A multiplet for the aromatic protons of the benzyl group, typically in the range of 7.30-7.50 ppm.

-

A singlet for the benzylic (-O-CH₂-) protons around 5.1-5.2 ppm.

-

Distinct signals for the indole ring protons (H3, H4, H6, H7). The H3 proton will appear as a singlet or a small doublet, while the protons on the benzene portion of the indole will show characteristic aromatic splitting patterns.

-

A sharp singlet for the methyl ester (-COOCH₃) protons, expected around 3.8-3.9 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will corroborate the structure with key signals for:

-

The ester carbonyl carbon (~162 ppm).

-

Aromatic carbons of both the indole and benzyl rings (100-155 ppm).

-

The benzylic carbon (-O-CH₂-) signal around 70 ppm.

-

The methyl ester carbon (-OCH₃) signal around 52 ppm.

-

-

IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the functional groups present:

-

A sharp peak for the N-H stretch of the indole ring (~3300 cm⁻¹).

-

A strong absorption for the C=O stretch of the ester group (~1700-1720 cm⁻¹).

-

Bands corresponding to C-O stretching (~1250 cm⁻¹) and aromatic C=C stretching (~1500-1600 cm⁻¹).

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak [M]⁺ corresponding to its molecular weight. A prominent fragment is often observed corresponding to the loss of the methoxy group or the entire ester functionality, as well as a peak for the benzyl cation (m/z = 91).

Synthesis and Reaction Chemistry

The synthesis of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate is most commonly achieved through the esterification of its corresponding carboxylic acid, 5-(Benzyloxy)-1H-indole-2-carboxylic acid (CAS 6640-09-1).[2][4] The carboxylic acid itself can be prepared via several established indole synthesis methods, such as the Reissert or Fischer indole syntheses.[5]

Recommended Synthetic Protocol: Esterification

This protocol describes the conversion of the parent carboxylic acid to the desired methyl ester. The choice of a simple acid-catalyzed esterification (Fischer esterification) is a reliable and cost-effective method.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-(Benzyloxy)-1H-indole-2-carboxylic acid (1.0 eq).

-

Reagents: Suspend the starting material in anhydrous methanol (serving as both solvent and reagent).

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (approx. 0.05-0.1 eq).

-

Causality: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess methanol.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Isolation: The resulting crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel to yield the pure Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate.

Visualization of Synthetic Workflow

The following diagram illustrates the key transformation in the synthesis.

Caption: Fischer esterification of the parent carboxylic acid.

Applications in Medicinal Chemistry and Drug Discovery

The utility of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate lies in its role as a versatile intermediate for creating molecules with significant therapeutic potential. The ester group at the C2 position can be hydrolyzed, reduced, or converted into an amide, providing access to a wide range of functionalized indoles.

Scaffold for Biologically Active Compounds

Substituted indoles are known to interact with a multitude of biological targets. This scaffold has been incorporated into molecules designed as:

-

Anti-parasitic Agents: Indole-2-carboxamides, derived from intermediates like the title compound, have been explored as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6]

-

TRPV1 Agonists: The indole-2-carboxamide structure is an effective scaffold for the design of agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for pain management.[7]

-

Serotonin Receptor Ligands: The indole nucleus is a classic pharmacophore for serotonin (5-HT) receptors, and derivatives are often investigated for their potential in treating neurological disorders.[8]

Illustrative Synthetic Application

The diagram below shows a generalized pathway where Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate is converted into a functionalized indole-2-carboxamide, a common motif in drug candidates.

Caption: Pathway to bioactive indole-2-carboxamides.

Safety and Handling

As with all laboratory chemicals, Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate should be handled with appropriate care. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate is a well-defined and highly valuable chemical entity. Its stable, yet readily cleavable, protecting group and its synthetically versatile ester functionality make it an ideal starting point for the elaboration of complex indole-based molecules. The reliable synthetic routes and the established importance of the indole scaffold in medicinal chemistry ensure that this compound will continue to be a cornerstone intermediate for researchers and scientists in the field of drug development.

References

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information for "Design of recyclable TEMPO derivatives...". Available at: [Link]

-

Oakwood Chemical. (n.d.). Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved from [Link]

-

Chemsrc.com. (n.d.). CAS#:63746-00-9 | 1-benzyl-5-benzyloxy-2-methyl-indole-3-carboxylic acid ethyl ester. Retrieved from [Link]

-

Wang, Y., et al. (2012). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Available at: [Link]

-

Amerigo Scientific. (n.d.). 5-(Benzyloxy)-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

-

Appendino, G., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl 5-benzyloxyindole-2-carboxylate (CAS 37033-95-7). Retrieved from [Link]

-

El-Sayed, M., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

-

Salgado, P. C., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Center for Biotechnology Information. Available at: [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF 4-SUBSTITUTED INDOLES FROM 2-NITROTOLUENES VIA ENAMINE-N,N-DIMETHYLFORMAMIDE DIMETHYL ACETALS FOLLOWED BY REDUCTION: 4-BENZYLOXYINDOLE. Retrieved from [Link]

-

NIST WebBook. (n.d.). 5-Benzyloxyindole-2-carboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 5-(benzyloxy)-1-(2-propenyl)-1H-indole-2-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Benzyloxyindole. Retrieved from [Link]

Sources

- 1. Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate [oakwoodchemical.com]

- 2. 5-Benzyloxyindole-2-carboxylic acid [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 5-(Benzyloxy)-1H-indole-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs. The specific functionalization of this privileged heterocycle allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides an in-depth technical exploration of the crystal structure of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate, a derivative with significant potential in drug discovery. Understanding its three-dimensional arrangement at the atomic level is paramount for rational drug design, polymorphism screening, and optimizing solid-state properties.

While a dedicated crystallographic study for Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate is not publicly available, this guide will leverage detailed structural data from the closely related analogue, Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate [1], to infer and discuss its likely solid-state conformation and intermolecular interactions. This approach, rooted in the principles of structural chemistry, provides a robust framework for understanding the target molecule.

Synthesis and Molecular Identity

The journey to elucidating a crystal structure begins with the synthesis and purification of the target compound. Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate is typically prepared through the esterification of its corresponding carboxylic acid precursor, 5-(Benzyloxy)-1H-indole-2-carboxylic acid[2][3].

Experimental Protocol: Synthesis of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate

-

Starting Material: 5-(Benzyloxy)-1H-indole-2-carboxylic acid (1.0 eq).

-

Esterification: The carboxylic acid is dissolved in an excess of anhydrous methanol, which serves as both solvent and reactant.

-

Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product.

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate.

Causality in Experimental Choices: The use of excess methanol and an acid catalyst is a classic Fischer esterification protocol. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The aqueous work-up is crucial to remove the acid catalyst and any unreacted starting material, while chromatographic purification ensures the high purity required for successful crystallization.

From Powder to Single Crystal: The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is critical and is typically determined empirically.

Experimental Protocol: Single Crystal Growth

-

Solvent Screening: A range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) is prepared in a vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at room temperature.

-

Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting the growth of single crystals.

Self-Validating System: The success of these protocols is validated by the formation of well-defined, single crystals with smooth faces and sharp edges, suitable for X-ray diffraction analysis.

Deciphering the Atomic Arrangement: X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.

Workflow for Crystal Structure Determination

Caption: Workflow for single-crystal X-ray diffraction analysis.

Anticipated Crystallographic Parameters

Based on the analysis of the closely related Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate[1], we can anticipate the key crystallographic parameters for Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate. The presence of the flexible benzyloxy group and the potential for hydrogen bonding suggests that the molecule may crystallize in a non-centrosymmetric space group, likely within the monoclinic or triclinic crystal systems, which are common for indole derivatives[4][5][6].

| Parameter | Anticipated Value (based on analogue[1]) | Significance |

| Crystal System | Triclinic or Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P-1 or P2₁/c | Defines the symmetry elements within the unit cell. |

| Z | 2 or 4 | Number of molecules in the unit cell. |

| Hydrogen Bonding | N-H···O=C | A key intermolecular interaction influencing packing. |

| Other Interactions | π-π stacking, C-H···π | Weaker interactions that contribute to crystal stability[4]. |

The Molecular and Supramolecular Structure: A Deeper Look

The crystal structure provides invaluable insights into both the intramolecular conformation and the intermolecular interactions that govern the solid-state assembly.

Intramolecular Conformation

The indole ring system is expected to be essentially planar. The key conformational flexibility lies in the orientation of the benzyloxy and methyl carboxylate substituents. The dihedral angle between the indole ring and the phenyl ring of the benzyloxy group will be a critical determinant of the overall molecular shape. In the analogue structure, these dihedral angles are 50.17° and 26.05° for the two independent molecules in the asymmetric unit, indicating significant twisting[1].

Intermolecular Interactions and Crystal Packing

The supramolecular assembly in the crystal lattice is dictated by a network of non-covalent interactions.

Caption: Key intermolecular interactions in the crystal lattice.

-

Hydrogen Bonding: The most significant intermolecular interaction is anticipated to be a classical hydrogen bond between the indole N-H donor and the carbonyl oxygen of the methyl carboxylate group of an adjacent molecule. This interaction often leads to the formation of infinite chains or dimeric motifs, which are fundamental to the crystal packing[7].

-

π-π Stacking: The planar aromatic systems of the indole and benzyl groups are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. The offset or face-to-face arrangement of these rings will depend on the overall steric and electronic demands of the crystal packing.

-

C-H···π Interactions: Weaker C-H···π interactions, where aromatic C-H bonds act as donors to the π-system of neighboring rings, are also expected to contribute to the overall stability of the crystal structure[1].

Spectroscopic and Physicochemical Characterization

Complementary analytical techniques are essential to confirm the identity and purity of the synthesized compound and to correlate its solid-state structure with its bulk properties.

| Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the indole N-H proton, aromatic protons of the indole and benzyl rings, the benzylic methylene protons, and the methyl ester protons. |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms, including the carbonyl carbon of the ester and the aromatic carbons. |

| FT-IR | Vibrational bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the ester (around 1700 cm⁻¹), and C-O stretches of the ether and ester groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition. |

| Melting Point | A sharp melting point, indicative of high purity. For indole derivatives, this can vary widely based on substitution[8]. |

Implications for Drug Development

The detailed knowledge of the crystal structure of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate has profound implications for its development as a potential therapeutic agent:

-

Structure-Activity Relationship (SAR): The precise conformation of the molecule in the solid state can inform the design of more potent analogues by revealing the spatial orientation of key pharmacophoric features.

-

Polymorphism: The existence of different crystalline forms (polymorphs) with distinct physicochemical properties (solubility, stability, bioavailability) is a critical consideration in drug development. Crystallographic analysis is the definitive tool for identifying and characterizing polymorphs[7].

-

Formulation Development: Understanding the intermolecular interactions and crystal packing is crucial for designing stable and effective pharmaceutical formulations.

-

Intellectual Property: A novel crystal form of a drug substance can be patentable, providing a significant competitive advantage.

Conclusion

This technical guide has provided a comprehensive overview of the anticipated crystal structure of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate, drawing on established principles of organic synthesis, crystallography, and data from a closely related analogue. The elucidation of its three-dimensional architecture through the described methodologies is a critical step in unlocking its full potential in medicinal chemistry and drug development. The interplay of strong hydrogen bonds and weaker π-interactions likely governs its solid-state assembly, providing a stable and well-defined crystalline lattice. This foundational knowledge enables researchers to rationally design next-generation indole-based therapeutics with optimized properties.

References

-

Goral, A. M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17478–17489. Available from: [Link]

-

Zhang, Y., et al. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. Molecules, 20(11), 19872-19889. Available from: [Link]

-

Hu, C., et al. (2012). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2480. Available from: [Link]

-

ResearchGate. (n.d.). X‐ray crystal structure of 4 a. [Image]. Retrieved from [Link]

-

Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6289. Available from: [Link]

-

Basak, B., et al. (2008). Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. Journal of the Serbian Chemical Society, 73(10), 995-1002. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737635, methyl 1H-indole-5-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70992, Methyl 1H-indole-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids 10 and 15. Retrieved from [Link]

-

Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: a critical view on the potential of a combined approach for the molecular level characterization of marine dissolved organic matter. Biogeosciences, 10(3), 1545-1566. Available from: [Link]

-

PrepChem. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

-

NIST. (n.d.). 5-Benzyloxyindole-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

Wróbel, R., et al. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 27(23), 8206. Available from: [Link]

-

Amerigo Scientific. (n.d.). 5-(Benzyloxy)-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2023). N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 856. Available from: [Link]

-

ResearchGate. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Retrieved from [Link]

Sources

- 1. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Benzyloxyindole-2-carboxylic acid [webbook.nist.gov]

- 3. 5-(Benzyloxy)-1H-indole-2-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. メチルインドール-5-カルボキシラート 99% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Profile of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 5-(benzyloxy)-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural characterization of this molecule. The guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in elucidating and confirming the molecular structure of this indole derivative.

Introduction

Methyl 5-(benzyloxy)-1H-indole-2-carboxylate is a crucial building block in medicinal chemistry, often utilized in the synthesis of compounds targeting a range of therapeutic areas. The precise characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will present and interpret the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering insights into the experimental choices and the logic behind the spectral assignments.

Molecular Structure and Spectroscopic Correlation

The structural integrity of a synthetic compound is the bedrock of reliable scientific research. In the case of Methyl 5-(benzyloxy)-1H-indole-2-carboxylate, its molecular framework dictates its reactivity and suitability for subsequent chemical transformations. The following diagram illustrates the molecular structure and the numbering convention used for spectroscopic assignments.

Caption: Plausible mass spectral fragmentation pathway.

Key Expected Fragments:

| m/z | Ion |

| 281 | [M]⁺ (Molecular Ion) |

| 250 | [M - OCH₃]⁺ |

| 222 | [M - COOCH₃]⁺ |

| 190 | [M - C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

The most characteristic fragment is the tropylium ion at m/z 91, which is indicative of the benzyl group. The loss of the methoxy and the entire methyl carboxylate group are also expected fragmentation pathways.

Conclusion

The collective analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a comprehensive and unambiguous structural confirmation of Methyl 5-(benzyloxy)-1H-indole-2-carboxylate. Each technique offers complementary information, and together they form a self-validating system for the characterization of this important synthetic intermediate. This guide serves as a valuable resource for scientists, ensuring the accurate identification and quality control of this compound in research and development settings.

References

-

Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

-

Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H,1H-Coupling Constants. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 5-(benzyloxy)-1-(2-propenyl)-1H-indole-2-carboxylate - Optional[13C NMR]. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Hu, W. B., et al. (2012). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2480. Retrieved from [Link]

-

Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from [Link]

-

MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

-

NIST. (n.d.). 5-Benzyloxyindole-2-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. Retrieved from [Link]

-

MDPI. (2022). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1H-indole-5-carboxylate. Retrieved from [Link]

-

MDPI. (2019). Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Retrieved from [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 5-benzyloxyindole-2-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). Ethyl 5-benzyloxyindole-2-carboxylate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Journal of Basic and Applied Research in Biomedicine. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. Retrieved from [Link]

-

Beilstein Journals. (2018). Selective benzylic C–H monooxygenation mediated by iodine oxides. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. Retrieved from [Link]

-

AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-(Benzyloxy)-1H-indole-2-carboxylic acid. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 5-(BENZYLOXY)-1H-INDOLE-2-CARBOXYLIC ACID | CAS. Retrieved from [Link]

-

mzCloud. (n.d.). Indole 2 carboxylic acid. Retrieved from [Link]

Navigating the Solubility Landscape of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate: A Technical Guide

In the intricate world of drug discovery and development, understanding the physicochemical properties of a molecule is paramount. Among these, solubility stands as a critical gatekeeper, dictating a compound's behavior in various biological and chemical environments. This guide provides an in-depth technical exploration of the solubility of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active indole derivatives. While specific quantitative solubility data for this compound is not extensively published, this paper will equip researchers, scientists, and drug development professionals with the foundational knowledge to predict, analyze, and experimentally determine its solubility in common organic solvents.

Molecular Structure: A Blueprint for Solubility Behavior

The solubility of a compound is fundamentally governed by its molecular structure. The adage "like dissolves like" is a simple yet powerful principle rooted in the polarity and intermolecular forces of both the solute and the solvent. Let's dissect the structure of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate to anticipate its solubility profile.

Key Structural Features:

-

Indole Core: The bicyclic indole ring system is a moderately polar aromatic heterocycle. The N-H group is a crucial feature, capable of acting as a hydrogen bond donor.

-

Methyl Ester Group (-COOCH₃): This group introduces polarity and a hydrogen bond acceptor site (the carbonyl oxygen).

-

Benzyloxy Group (-OCH₂Ph): This bulky, largely non-polar group consists of a phenyl ring attached via a methylene ether linkage. While the ether oxygen can act as a hydrogen bond acceptor, the large aromatic ring contributes significantly to the molecule's non-polar character.

Predicted Solubility:

Based on this structure, Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate is expected to be a largely non-polar to moderately polar molecule. The presence of hydrogen bond donors (N-H) and acceptors (C=O, -O-) suggests that it will be more soluble in solvents that can participate in hydrogen bonding. However, the significant non-polar surface area from the indole and benzyl groups will limit its solubility in highly polar solvents like water, while favoring solubility in many organic solvents.

Qualitative Solubility Predictions

The following table provides a predicted qualitative solubility profile in a range of common organic solvents, categorized by their polarity. These predictions are based on the structural analysis and solubility data of analogous indole derivatives.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane | Insoluble to Sparingly Soluble | The large non-polar groups will have some affinity, but the polar indole N-H and ester groups will limit solubility. |

| Slightly Polar | Toluene, Diethyl Ether | Sparingly Soluble to Soluble | The aromatic nature of toluene and the ether's ability to accept hydrogen bonds should facilitate dissolution. |

| Moderately Polar (Aprotic) | Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF) | Soluble to Very Soluble | These solvents can effectively solvate both the polar and non-polar regions of the molecule. DCM is often a good solvent for indole derivatives.[1] |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents have strong dipoles and can act as hydrogen bond acceptors, interacting favorably with the ester and indole N-H groups. |

| Polar Protic | Methanol, Ethanol | Soluble (especially with heating) | These alcohols can act as both hydrogen bond donors and acceptors, leading to good solubility. Recrystallization of similar indole esters is often performed from alcohols.[2] |

| Highly Polar | Water | Insoluble | The large hydrophobic benzyloxy and indole ring systems will dominate, preventing significant dissolution in water. |

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive solubility data, experimental determination is essential. The following is a robust, step-by-step protocol for determining the qualitative and semi-quantitative solubility of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate.

Materials and Equipment:

-

Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate

-

A selection of organic solvents (as listed in the table above)

-

Small vials or test tubes with caps

-

Vortex mixer

-

Analytical balance

-

Magnetic stirrer and stir bars (optional)

-

Water bath or heating block (optional)

-

Filtration apparatus (syringe filters or glass funnel with filter paper)

Experimental Workflow Diagram

Caption: Workflow for qualitative solubility determination.

Step-by-Step Protocol:

-

Preparation: Accurately weigh a specific amount of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate (e.g., 10 mg) into a clean, dry vial.

-

Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the vial. This creates an initial concentration for assessment (in this example, 10 mg/mL).

-

Agitation: Cap the vial securely and vortex vigorously for 2-5 minutes at room temperature. Ensure the agitation is sufficient to break up any clumps of solid.

-

Observation: After vortexing, allow the mixture to stand for a few minutes and visually inspect for any undissolved solid. A clear solution indicates that the compound is soluble at or above the tested concentration. If solid remains, the compound is either partially soluble or insoluble.

-

Heating (Optional): If the compound is not soluble at room temperature, gently heat the mixture in a water bath or on a heating block to observe if solubility increases with temperature. This is particularly relevant for identifying suitable recrystallization solvents.

-

Semi-Quantitative Analysis (Optional): If the compound is insoluble at the initial concentration, you can perform a serial dilution to estimate the solubility. To do this, prepare a saturated solution by adding an excess of the compound to a known volume of solvent. Agitate until equilibrium is reached (e.g., for several hours). Filter the solution to remove undissolved solid and then determine the concentration of the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

The Science of Solubility: A Deeper Dive

The solubility of an organic molecule is a thermodynamic equilibrium between the solid state and the solution. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The Role of Polarity and Hydrogen Bonding

The principle of "like dissolves like" is a useful heuristic. Polar solvents, which have large dipole moments and often contain O-H or N-H bonds, are effective at dissolving polar solutes. Non-polar solvents, with low dipole moments, are better for dissolving non-polar solutes.

Hydrogen bonds are a particularly strong type of dipole-dipole interaction that significantly influences solubility.[3] For a solute to dissolve in a protic solvent like methanol, the solvent molecules must disrupt the hydrogen bonds between other solvent molecules to create a cavity for the solute. The solute's ability to form hydrogen bonds with the solvent will favor its dissolution.

Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate has both hydrogen bond donor (N-H) and acceptor (C=O, ether oxygen) sites. This allows it to interact favorably with both protic solvents (like ethanol) and polar aprotic solvents (like DMF).

Molecular Interactions Diagram

Sources

A-Z Guide to Starting Materials for Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 5-(benzyloxy)-1H-indole-2-carboxylate is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The strategic placement of the benzyloxy group at the 5-position and the methyl carboxylate at the 2-position provides a versatile scaffold for further functionalization. This guide offers an in-depth analysis of the primary synthetic routes to this target molecule, focusing on the selection of starting materials and the underlying chemical principles. We will dissect established methodologies such as the Fischer, Reissert, and Bartoli indole syntheses, providing field-proven insights to enable researchers to make informed decisions for their synthetic campaigns.

Introduction: The Indole Nucleus in Medicinal Chemistry

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs, including the blockbuster anti-migraine triptans.[1] The specific substitution pattern of Methyl 5-(benzyloxy)-1H-indole-2-carboxylate offers two key advantages: the C5-benzyloxy group serves as a protected phenol, allowing for late-stage debenzylation to reveal a hydroxyl group for further modification, and the C2-ester provides a handle for transformations such as amidation or reduction.

Retrosynthetic Analysis

A retrosynthetic approach to Methyl 5-(benzyloxy)-1H-indole-2-carboxylate reveals several logical bond disconnections, each corresponding to a classic named reaction for indole synthesis. The most common strategies involve forming the pyrrole ring onto a substituted benzene precursor.

Caption: Retrosynthetic pathways to the target indole.

Key Synthetic Strategies & Starting Materials

The selection of a synthetic route is often dictated by the availability and cost of starting materials, scalability, and desired substitution patterns.

The Fischer Indole Synthesis: A Classic and Reliable Route

The Fischer indole synthesis is arguably the most famous and widely used method for constructing the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound.[2]

Core Starting Materials:

-

4-(Benzyloxy)phenylhydrazine: Typically used as its hydrochloride salt for improved stability.[3]

-

Methyl Pyruvate: This α-ketoester provides the C2 and C3 atoms of the indole ring, directly installing the required methyl carboxylate at the C2-position.[4]

Mechanism Insight: The reaction proceeds via the formation of a phenylhydrazone, which tautomerizes to an ene-hydrazine. A critical[5][5]-sigmatropic rearrangement, followed by the elimination of ammonia, leads to the aromatic indole core.[1] The choice of acid catalyst is crucial; common options include Brønsted acids like sulfuric acid and polyphosphoric acid (PPA), or Lewis acids like zinc chloride.[1][6]

Workflow Diagram: Fischer Indole Synthesis

Caption: General workflow for the Fischer Indole Synthesis.

The Reissert Indole Synthesis: An Alternative Pathway

Core Starting Materials:

-

o-Nitrotoluene derivative: For this specific target, 4-Benzyloxy-2-nitrotoluene would be the required starting material.

-

Diethyl Oxalate: This reagent reacts with the activated methyl group of the nitrotoluene.

Mechanism Insight: The synthesis begins with the condensation of the o-nitrotoluene with diethyl oxalate in the presence of a strong base like potassium ethoxide.[5] The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization using reagents like zinc in acetic acid or catalytic hydrogenation.[7][8] This step simultaneously reduces the nitro group to an amine and facilitates cyclization onto the adjacent ketone, forming the indole-2-carboxylate.[9]

The Bartoli Indole Synthesis: For Substituted Nitroarenes

The Bartoli indole synthesis is a versatile reaction that converts ortho-substituted nitroarenes into 7-substituted indoles using vinyl Grignard reagents.[10][11] While it typically yields 7-substituted products, its principles are important in modern indole synthesis. For our target, this route is less direct but illustrates a different approach to ring formation.

Core Starting Materials:

-

Nitroarene: A substituted nitrobenzene, such as 1-(benzyloxy)-4-nitrobenzene .

-

Vinyl Grignard Reagent: Typically vinylmagnesium bromide.

Mechanism Insight: The reaction requires at least three equivalents of the vinyl Grignard reagent.[11] The mechanism involves initial attack on the nitro group, formation of a nitroso intermediate, a second Grignard addition, a key[5][5]-sigmatropic rearrangement, and subsequent cyclization and aromatization upon acidic workup.[12][13] The presence of an ortho substituent on the nitroarene is often necessary for good yields.[11]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Benzyloxy)phenylhydrazine Hydrochloride

This precursor is commonly prepared from 4-benzyloxyaniline.

Step-by-Step Methodology:

-

Suspend 4-benzyloxyaniline hydrochloride (1.0 eq) in concentrated hydrochloric acid and water at 0°C.[14][15]

-

Slowly add a solution of sodium nitrite (NaNO₂) (approx. 0.98 eq) in water dropwise, maintaining the temperature below 0°C to form the diazonium salt.[16]

-

In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) (approx. 2.6 eq) in concentrated hydrochloric acid.[14]

-

Add the cold diazonium salt solution to the SnCl₂ solution.[16]

-

Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature.[15][16]

-

Collect the resulting precipitate by filtration, wash with water and then ether or ethanol to afford 4-(benzyloxy)phenylhydrazine hydrochloride as a solid.[14][15]

Protocol 2: Fischer Indole Synthesis of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate

This protocol is adapted from general procedures for Fischer indolizations leading to indole-2-carboxylates.[17]

Step-by-Step Methodology:

-

Suspend 4-(benzyloxy)phenylhydrazine hydrochloride (1.0 eq) and methyl pyruvate (1.0-1.2 eq) in a suitable solvent such as ethanol or glacial acetic acid.[6]

-

Add an acid catalyst. Polyphosphoric acid (PPA) is effective and can sometimes serve as the solvent. Alternatively, catalysts like zinc chloride or sulfuric acid in a solvent can be used.[6][18]

-

Heat the reaction mixture to reflux (typically 75-100°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield Methyl 5-(benzyloxy)-1H-indole-2-carboxylate.

Comparative Analysis of Synthetic Routes

| Feature | Fischer Indole Synthesis | Reissert Indole Synthesis | Bartoli Indole Synthesis |

| Primary Starting Materials | Arylhydrazine, Ketone/Aldehyde | o-Nitrotoluene, Diethyl Oxalate | o-Substituted Nitroarene, Vinyl Grignard |

| Key Advantages | Highly versatile, widely studied, direct C2-ester installation | Good for when hydrazines are unavailable, well-established | Tolerant of sterically hindered substrates |

| Key Limitations | Hydrazine availability/stability, regioselectivity with unsymmetrical ketones[18] | Requires specific o-nitrotoluene precursor, strong base needed | Requires 3+ eq. of Grignard, less direct for the target molecule |

| Typical Catalysts/Reagents | Protic/Lewis Acids (H₂SO₄, PPA, ZnCl₂) | Strong Base (KOEt), Reducing Agent (Zn/AcOH) | Vinyl Grignard Reagent |

| Scalability | Generally good, widely used in industry | Moderate to good | Can be challenging due to Grignard reagent stoichiometry |

Conclusion & Future Perspectives

The Fischer indole synthesis remains the most direct and frequently employed method for preparing Methyl 5-(benzyloxy)-1H-indole-2-carboxylate, primarily due to the straightforward condensation of commercially available or readily synthesized starting materials. The Reissert synthesis offers a robust alternative, contingent on the accessibility of the corresponding 4-benzyloxy-2-nitrotoluene. While modern palladium-catalyzed methods, such as modifications of the Fischer synthesis, are expanding the toolkit for indole construction, these classical named reactions provide a reliable and cost-effective foundation for producing this valuable synthetic intermediate.[1] Future efforts will likely focus on developing more sustainable and atom-economical catalytic versions of these trusted transformations.

References

-

4-Benzyloxyphenylhydrazine hydrochloride synthesis. ChemicalBook.

-

Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. Google Patents (EP2426105A1).

-

Reissert indole synthesis. Wikipedia.

-

Process for preparation of 5-substituted indole derivatives. Google Patents (KR100411599B1).

-

Bartoli indole synthesis. Grokipedia.

-

Bartoli indole synthesis. Wikipedia.

-

Fischer Indole Synthesis of Substituted Indoles. Benchchem.

-

Synthesis of p-benzyloxyphenylhydrazine hydrochloride. PrepChem.com.

-

Reissert Indole Synthesis. Name Reactions in Organic Synthesis.

-

Bartoli Indole Synthesis. SynArchive.

-

Fischer indole synthesis. Wikipedia.

-

Fischer Indole Synthesis. Alfa Chemistry.

-

Bartoli Indole Synthesis. YouTube.

-

Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.

-

Reissert Indole Synthesis. ResearchGate.

-

Bartoli Indole Synthesis. J&K Scientific LLC.

-

Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. National Institutes of Health (NIH).

-

Reissert-Indole-Synthesis.pdf. ResearchGate.

-

Synthesis of [4-(Phenylmethoxy)phenyl]hydrazine hydrochloride. PrepChem.com.

-

Synthesis of 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids. ResearchGate.

-

3-Methylindole (skatole) and indole production by mixed populations of pig fecal bacteria. ASM Journals.

-

Reissert Indole Synthesis: The Path to Perfect Indoles. YouTube.

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed.

-

(4-(Benzyloxy)phenyl)hydrazine monohydrochloride. PubChem.

-

Synthesis of methyl indole-5-carboxylate. PrepChem.com.

-

Synthesis of l-Tryptophan from Pyruvate, Ammonia and Indole. Oxford Academic.

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. (4-(Benzyloxy)phenyl)hydrazine monohydrochloride | C13H15ClN2O | CID 3016725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. grokipedia.com [grokipedia.com]

- 11. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. jk-sci.com [jk-sci.com]

- 14. 4-Benzyloxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 15. prepchem.com [prepchem.com]

- 16. prepchem.com [prepchem.com]

- 17. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate: Synthesis, Reactivity, and Applications

This guide provides an in-depth technical overview of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We will explore its chemical properties, established synthetic protocols, characteristic reactivity, and its pivotal role as a precursor to complex molecular architectures and pharmacologically active agents. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Core Compound Identification and Properties

Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate is a stable, crystalline solid belonging to the indole class of heterocyclic compounds. The presence of the benzyl ether at the 5-position and the methyl ester at the 2-position makes it a versatile intermediate, allowing for selective modifications at multiple sites, including the indole nitrogen, the C3 position, and deprotection or cleavage of the ether and ester moieties.

IUPAC Name: Methyl 5-(phenylmethoxy)-1H-indole-2-carboxylate

Synonyms:

-

Methyl 5-(Benzyloxy)indole-2-carboxylate

-

5-Benzyloxy-1H-indole-2-carboxylic acid methyl ester

Key Precursor CAS Numbers:

-

5-(Benzyloxy)-1H-indole-2-carboxylic acid: 6640-09-1[1]

-

Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate: 37033-95-7[2][3][4][5]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties. Data for the closely related ethyl ester is provided for reference where direct data for the methyl ester is not available.

| Property | Value | Source / Notes |

| Molecular Formula | C₁₇H₁₅NO₃ | Calculated |

| Molecular Weight | 281.31 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Inferred from analogs |

| Melting Point | Not specified. (Ethyl ester: 162-164 °C) | Data for ethyl analog[4] |

| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂, EtOAc). Low solubility in water. | General chemical knowledge |

| logP (Octanol/Water) | ~3.2 (Estimated) | Estimated based on ethyl ester data (3.44)[4] |

Synthesis and Manufacturing

The most direct and industrially scalable synthesis of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate is achieved via the esterification of its corresponding carboxylic acid precursor, 5-(Benzyloxy)-1H-indole-2-carboxylic acid.

Workflow: Synthesis via Fischer Esterification

The synthesis is a straightforward two-step process starting from commercially available 5-hydroxyindole-2-carboxylic acid.

Caption: General synthetic workflow for Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate.

Experimental Protocol: Fischer Esterification

This protocol details the conversion of the carboxylic acid precursor to the target methyl ester. The choice of a strong acid catalyst and excess methanol is crucial to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.

Materials:

-

5-(Benzyloxy)-1H-indole-2-carboxylic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-(Benzyloxy)-1H-indole-2-carboxylic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 mL per gram of acid). The methanol serves as both reactant and solvent.

-

Catalyst Addition: While stirring the suspension, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5% of the substrate weight) dropwise. The addition is exothermic.

-

Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Reduce the volume of methanol under reduced pressure using a rotary evaporator.

-